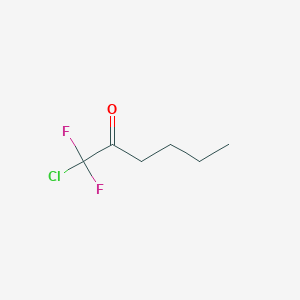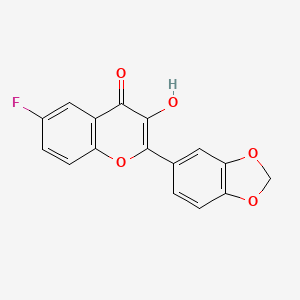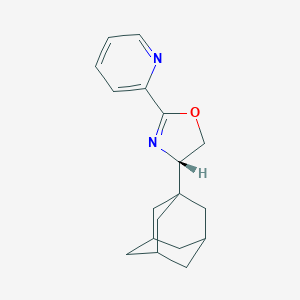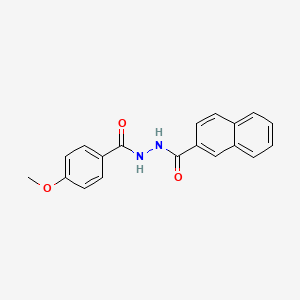![molecular formula C20H32F18N4O8S3 B12838406 trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate CAS No. 70225-22-8](/img/structure/B12838406.png)
trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate is a complex organic compound characterized by its unique structure, which includes a nonafluorobutylsulfonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate typically involves multiple steps, starting with the preparation of the nonafluorobutylsulfonylamino precursor. This precursor is then reacted with a propylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate involves its interaction with specific molecular targets and pathways. The nonafluorobutylsulfonylamino group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated sulfonylamino derivatives and quaternary ammonium salts. Examples include:
- Perfluorobutanesulfonyl fluoride
- Trimethylsulfonium iodide
Uniqueness
What sets trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate apart is its unique combination of a fluorinated sulfonylamino group with a quaternary ammonium moiety. This structure imparts distinct chemical and physical properties, such as high thermal stability, resistance to oxidation, and unique solubility characteristics, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
70225-22-8 |
|---|---|
Molekularformel |
C20H32F18N4O8S3 |
Molekulargewicht |
894.7 g/mol |
IUPAC-Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate |
InChI |
InChI=1S/2C10H16F9N2O2S.H2O4S/c2*1-21(2,3)6-4-5-20-24(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17;1-5(2,3)4/h2*20H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
DENZIOFHNROMAE-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)


![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)


![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

